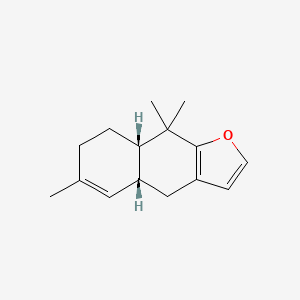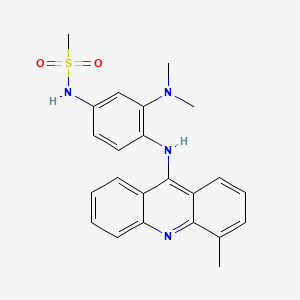
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- typically involves multiple steps. One common approach is to start with the acridine derivative, which is then subjected to a series of reactions to introduce the dimethylamino and methanesulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, disrupting their normal function. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with biological molecules.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Acridine derivatives: Compounds with similar aromatic structures, often used in medicinal chemistry.
Dimethylamino compounds: Molecules containing the dimethylamino group, which can influence biological activity.
Uniqueness
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- is unique due to its combination of functional groups and aromatic rings, which may confer specific properties and activities not found in simpler compounds
属性
CAS 编号 |
88914-35-6 |
|---|---|
分子式 |
C23H24N4O2S |
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)-4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H24N4O2S/c1-15-8-7-10-18-22(15)24-19-11-6-5-9-17(19)23(18)25-20-13-12-16(26-30(4,28)29)14-21(20)27(2)3/h5-14,26H,1-4H3,(H,24,25) |
InChI 键 |
KUAFFHZKWIVEFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



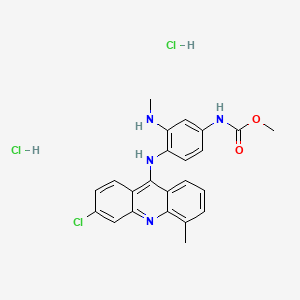
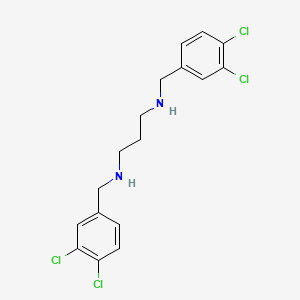
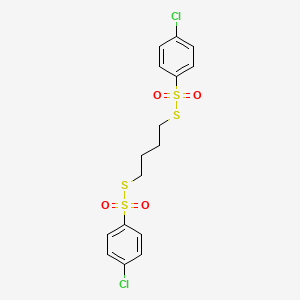

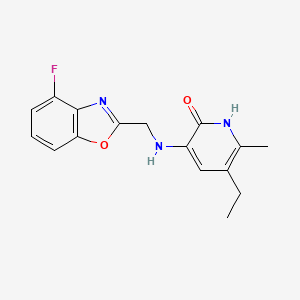
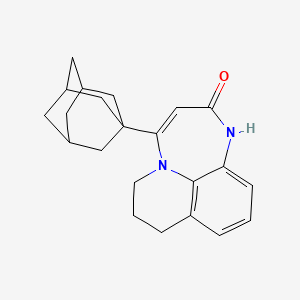
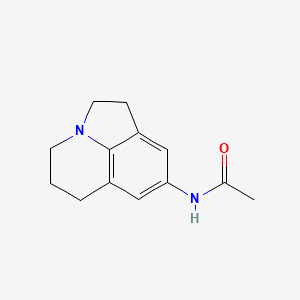
![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)


